molecular formula C8H9N3O3 B11901100 4-Methoxy-1H-imidazo[4,5-c]pyridine formate

4-Methoxy-1H-imidazo[4,5-c]pyridine formate

Katalognummer: B11901100
Molekulargewicht: 195.18 g/mol
InChI-Schlüssel: UBGVTASTWDQDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of an imidazole ring fused with a pyridine ring, with a methoxy group at the 4-position and a formate ester group. Imidazopyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine formate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the imidazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1H-imidazo[4,5-c]pyridine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1H-imidazo[4,5-c]pyridine formate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist, which could have implications in neurological research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1H-imidazo[4,5-c]pyridine formate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects . The compound may also interact with other cellular pathways, influencing processes such as inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.

    Imidazo[1,2-a]pyridine: Used in the synthesis of various bioactive compounds.

Uniqueness

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and formate ester enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C8H9N3O3

Molekulargewicht

195.18 g/mol

IUPAC-Name

formic acid;4-methoxy-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3O.CH2O2/c1-11-7-6-5(2-3-8-7)9-4-10-6;2-1-3/h2-4H,1H3,(H,9,10);1H,(H,2,3)

InChI-Schlüssel

UBGVTASTWDQDSX-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC2=C1N=CN2.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.